N-((2Z,4E)-1-oxo-5-phenyl-1-(p-tolylamino)penta-2,4-dien-2-yl)benzamide
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Overview
Description
“N-((2Z,4E)-1-oxo-5-phenyl-1-(p-tolylamino)penta-2,4-dien-2-yl)benzamide” is an organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((2Z,4E)-1-oxo-5-phenyl-1-(p-tolylamino)penta-2,4-dien-2-yl)benzamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the penta-2,4-dien-2-yl intermediate: This can be achieved through aldol condensation or similar reactions.
Introduction of the phenyl and p-tolylamino groups: These groups can be introduced via nucleophilic substitution or coupling reactions.
Formation of the benzamide moiety: This step often involves the reaction of an amine with a benzoyl chloride derivative.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
“N-((2Z,4E)-1-oxo-5-phenyl-1-(p-tolylamino)penta-2,4-dien-2-yl)benzamide” can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of “N-((2Z,4E)-1-oxo-5-phenyl-1-(p-tolylamino)penta-2,4-dien-2-yl)benzamide” depends on its specific interactions with molecular targets. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other benzamide derivatives or compounds with similar structural motifs. Examples include:
- N-phenylbenzamide
- N-(p-tolyl)benzamide
- N-(2,4-dienyl)benzamide
Uniqueness
The uniqueness of “N-((2Z,4E)-1-oxo-5-phenyl-1-(p-tolylamino)penta-2,4-dien-2-yl)benzamide” lies in its specific combination of functional groups and structural features, which may confer unique reactivity and biological activity.
Properties
IUPAC Name |
N-[(2Z,4E)-1-(4-methylanilino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-19-15-17-22(18-16-19)26-25(29)23(14-8-11-20-9-4-2-5-10-20)27-24(28)21-12-6-3-7-13-21/h2-18H,1H3,(H,26,29)(H,27,28)/b11-8+,23-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQNXFGGJSWAGN-LABNAMAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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